CCR5 Antagonist Activity: Direct Head-to-Head Comparison vs. Structural Analogs
3-Fluoro-5-(morpholin-4-yl)aniline exhibits measurable antagonist activity at the human CCR5 receptor, with an IC₅₀ of 9.2 µM in a calcium mobilization assay using MOLT4 cells [1]. In a separate study, the compound demonstrated an IC₅₀ of 10 µM against the same target [2]. These values provide a quantitative benchmark for CCR5 engagement, differentiating it from regioisomeric analogs like 3-fluoro-4-morpholinoaniline, which, in published literature, is primarily associated with anti-cancer and antibacterial activities but lacks documented CCR5 antagonism at comparable potencies .
| Evidence Dimension | CCR5 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 9.2 µM [1] |
| Comparator Or Baseline | 3-Fluoro-4-morpholinoaniline (no reported CCR5 IC₅₀ in accessible data) |
| Quantified Difference | 9.2 µM vs. no measurable CCR5 antagonism reported for the 4-regioisomer in equivalent assays |
| Conditions | Human MOLT4 cells; CCL5-induced calcium mobilization; Fluor-4 detection after 1 hr [1] |
Why This Matters
This provides a specific, target-based differentiator for scientists developing CCR5 antagonists for HIV entry inhibition or inflammatory disease modulation.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534): Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387950&tag=rep&fil=entry&entryid=50040016&submit=summary View Source
- [2] BindingDB. BDBM50351146 (CHEMBL1817911): Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351146&google=BDBM50351146 View Source
